
N,N'-bis(2-ethyl-6-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide is an organic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol It is characterized by the presence of two ethyl and two methyl groups attached to phenyl rings, which are further connected to an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide typically involves the reaction of 2-ethyl-6-methylaniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be summarized as follows:
2-ethyl-6-methylaniline+oxalyl chloride→N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide
Industrial Production Methods
Industrial production of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: N-oxides of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its ability to undergo electrophilic substitution reactions also allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(2-ethylphenyl)ethanediamide
- N,N’-bis(2-methylphenyl)ethanediamide
- N,N’-bis(2-ethyl-6-methylphenyl)propanediamide
Uniqueness
N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide is unique due to the presence of both ethyl and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C20H24N2O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N,N'-bis(2-ethyl-6-methylphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O2/c1-5-15-11-7-9-13(3)17(15)21-19(23)20(24)22-18-14(4)10-8-12-16(18)6-2/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
MMRKNANDXFUHRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)C(=O)NC2=C(C=CC=C2CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


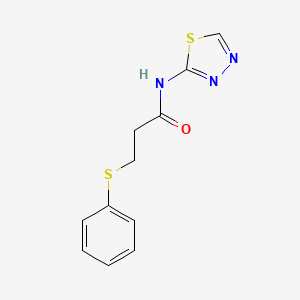

![N-[4-(diethylsulfamoyl)phenyl]-3-phenylbutanamide](/img/structure/B14960048.png)
![3-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14960054.png)
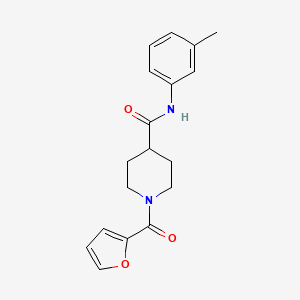

![N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B14960079.png)
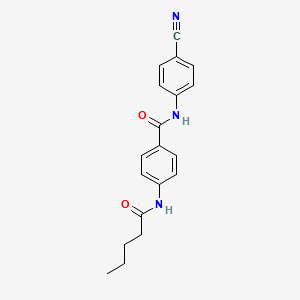
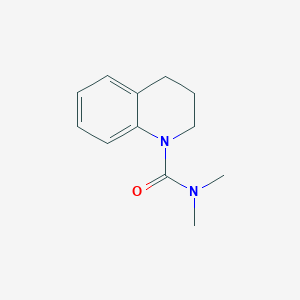
![Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate](/img/structure/B14960102.png)
![2-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B14960116.png)
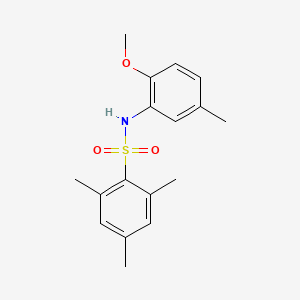
![4-[(phenylsulfonyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14960128.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B14960131.png)
